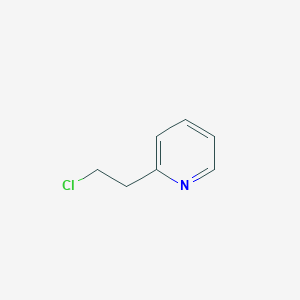

2-(2-Chloroethyl)pyridine

Descripción general

Descripción

2-(2-Chloroethyl)pyridine is an organic compound with the chemical formula C7H8ClN. It is a colorless liquid with a melting point of approximately -70°C and a boiling point of around 195-200°C . This compound is less soluble in water but can be dissolved in ethanol, ether, and other commonly used solvents . It is often used as a reagent in organic synthesis and has applications in the fields of dyes and medicine .

Métodos De Preparación

2-(2-Chloroethyl)pyridine can be synthesized through various methods. One common synthetic route involves the addition of 2-Chloroethyl magnesium bromide or 2-Chloroethyl copper chloride to pyridine . The reaction conditions typically require careful control to ensure safety and efficiency. Industrial production methods may involve similar reagents and conditions but are scaled up to meet commercial demands .

Análisis De Reacciones Químicas

2-(2-Chloroethyl)pyridine undergoes several types of chemical reactions, including:

Elimination Reactions: In the presence of a base such as hydroxide ions (OH⁻), this compound can undergo β-elimination to form 2-vinylpyridine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like potassium hydroxide (KOH) and nucleophiles such as acetohydroxamate . The major products formed from these reactions include 2-vinylpyridine and various substituted pyridines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been utilized in several key areas:

1. Organic Synthesis

- Alkylating Agent : 2-(2-Chloroethyl)pyridine serves as an alkylating agent in the synthesis of various organic compounds. It can introduce chloromethyl groups into substrates, facilitating further chemical transformations.

- Case Study : A study demonstrated its use in the base-catalyzed alkylation of p-tert-butylcalixarene, leading to functionalized calixarenes with potential applications in supramolecular chemistry .

2. Medicinal Chemistry

- Drug Development : This compound is a precursor in the synthesis of various pharmaceuticals, including potential anticancer agents. Its ability to modify biological targets makes it valuable in drug design.

- Cytotoxicity Studies : In vitro tests on HeLa cells revealed significant reductions in cell viability at concentrations above 50 µM, indicating its potential as an anticancer therapeutic.

3. Agricultural Science

- Pesticide Development : Research indicates that this compound exhibits nematocidal properties, effectively inhibiting root knot development in tomato seedlings. This suggests its potential use as a pesticide.

Toxicological Profile

The compound has been studied for its toxicological effects, including potential carcinogenicity:

- Carcinogenicity Studies : Research conducted by the National Toxicology Program showed no significant increase in tumor incidence among treated animals; however, there was a noted trend towards subcutaneous fibromas in male rats at higher dosages . This highlights the need for careful handling and further investigation into its long-term effects.

Table 1: Summary of Applications

Table 2: Toxicological Findings

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethyl)pyridine involves its reactivity with bases and nucleophiles. In base-induced β-elimination reactions, the compound forms a carbanion intermediate, which then eliminates a proton to form 2-vinylpyridine . The reactivity is influenced by the stability of the carbanion intermediate and the presence of proton-activating factors .

Comparación Con Compuestos Similares

2-(2-Chloroethyl)pyridine can be compared with other similar compounds, such as:

2-(2-Bromoethyl)pyridine: Similar in structure but contains a bromine atom instead of chlorine.

2-(2-Iodoethyl)pyridine: Contains an iodine atom, which may exhibit different reactivity due to the larger atomic size.

2-(2-Fluoroethyl)pyridine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and properties.

The uniqueness of this compound lies in its specific reactivity patterns and applications in various fields .

Actividad Biológica

2-(2-Chloroethyl)pyridine is an aromatic heterocyclic compound with significant biological activity. Its structure, characterized by a pyridine ring substituted with a chloroethyl group, allows it to participate in various chemical reactions and biological interactions. This article reviews the biological activities of this compound, focusing on its pharmacological effects, potential toxicities, and applications in research.

- Chemical Formula : C7H8ClN

- Molecular Weight : Approximately 151.60 g/mol

- Structure : The compound features a pyridine ring with a chloroethyl substituent, which contributes to its reactivity and biological properties.

Pharmacological Activities

This compound exhibits several notable pharmacological activities:

1. Antitumor Activity

Research has indicated that compounds similar to this compound possess antitumor properties. A study conducted by the National Cancer Institute evaluated its potential carcinogenicity due to structural similarities with known carcinogens. However, results showed no significant tumor incidence in animal models (Fischer 344 rats and B6C3F1 mice) under the tested conditions, suggesting that its direct antitumor effects may not be prominent but warrant further investigation for potential therapeutic applications .

2. Nematocidal Properties

The compound has demonstrated nematocidal activity, effectively inhibiting root knot nematodes in agricultural settings. This suggests its potential use as a pesticide, particularly in controlling nematode infestations in crops such as tomatoes.

3. Neurotoxic Effects

Studies have raised concerns regarding the neurotoxic effects of this compound. Its structural characteristics allow it to interact with neural pathways, potentially leading to adverse neurological outcomes. Further research is necessary to elucidate these effects and their implications for human health .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications to the chloroethyl group or the pyridine ring may enhance or diminish its pharmacological effects. For instance, variations in substituents on the pyridine ring can alter its reactivity and interaction with biological targets, impacting its efficacy as an antitumor agent or pesticide.

Case Studies

Several studies have explored the biological activities of this compound:

- Carcinogenicity Bioassay : In a comprehensive bioassay involving Fischer 344 rats and B6C3F1 mice, this compound was administered at varying doses over an extended period. The findings indicated no significant correlation between dosage and tumor incidence, suggesting a lack of carcinogenicity under the tested conditions .

- Nematode Inhibition : Research demonstrated that this compound effectively inhibited root knot nematodes, showcasing its potential as an agricultural pesticide. The specific mechanisms through which it exerts this effect remain an area for further exploration.

Propiedades

IUPAC Name |

2-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPGJXXACUQQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276770 | |

| Record name | 2-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-00-7 | |

| Record name | 2-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.